Product packaging for Defluoro Paliperidone-d4(Cat. No.:)

Defluoro Paliperidone-d4

Cat. No.: B1160220
M. Wt: 412.52
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Paliperidone (B428) Derivative Landscape for Research

Paliperidone, the major active metabolite of risperidone (B510), belongs to the benzisoxazole class of atypical antipsychotics. nih.govrivistadipsichiatria.it The research landscape surrounding paliperidone is rich with various derivatives developed to understand its metabolism, improve its therapeutic profile, and ensure the quality of pharmaceutical formulations. These derivatives include not only its primary active form but also a range of related substances and metabolites that can appear during its synthesis or in biological systems. scholarsresearchlibrary.com

Among these, Defluoro Paliperidone has been identified as an impurity in the manufacturing process of paliperidone. scholarsresearchlibrary.comchemicalbook.com The existence of such impurities necessitates the development of precise analytical methods to detect and quantify them, ensuring the purity and safety of the final drug product. Furthermore, the study of paliperidone derivatives extends to pharmacokinetic research, where understanding the metabolic fate of the drug is crucial. Some studies have investigated paliperidone derivatives to explore potential new therapeutic agents with improved properties. nih.gov

Defluoro Paliperidone-d4 fits into this landscape primarily as a specialized analytical tool. Its creation as a deuterated and defluorinated analog is a deliberate synthetic modification designed to aid researchers. While not a therapeutic agent itself, its role is foundational to the accurate study of paliperidone.

Significance of Deuteration and Defluorination in Chemical and Analytical Research

The structural modifications of this compound—deuteration and defluorination—are not arbitrary; they are strategically implemented to enhance its function as an internal standard in analytical chemistry.

Deuteration , the substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), is a cornerstone of modern quantitative analysis, particularly in mass spectrometry. synzeal.com Deuterated compounds are chemically almost identical to their non-deuterated counterparts, meaning they exhibit similar chromatographic behavior and ionization efficiency. researchgate.net However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer. This distinction is crucial for an internal standard, as it allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the target compound. researchgate.net Paliperidone-d4, a deuterated form of paliperidone, is frequently used for this purpose in bioanalytical methods. researchgate.net

Defluorination , the removal of a fluorine atom, also holds significance. In the context of drug metabolism, the carbon-fluorine bond is generally strong, but metabolic defluorination can occur. annualreviews.orgnih.gov The study of defluorinated metabolites can provide insights into the metabolic pathways of a drug. annualreviews.org In the case of this compound, the absence of the fluorine atom on the benzisoxazole ring alters its molecular weight, further distinguishing it from the parent drug, paliperidone. This modification can also be relevant in understanding the metabolic stability of the molecule. vulcanchem.com

The combination of these two modifications in this compound results in a molecule with a distinct mass and similar physicochemical properties to paliperidone, making it an ideal internal standard for complex analytical challenges.

Overview of Research Utility and Academic Focus Areas for Isotope-Labeled Compounds

Isotope-labeled compounds, such as this compound, are indispensable in a wide array of research and academic disciplines. Their utility stems from their ability to be traced and differentiated from their non-labeled counterparts.

One of the primary applications is in pharmacokinetic studies , which examine how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov By using an isotope-labeled internal standard, researchers can accurately measure the concentration of the drug and its metabolites in biological matrices like plasma and urine over time. researchgate.net

In analytical chemistry and bioanalysis , these compounds are fundamental for the validation of analytical methods. synzeal.com They are used to establish the accuracy, precision, linearity, and sensitivity of methods for quantifying drugs and their metabolites. The use of deuterated standards like Paliperidone-d4 is a common practice in the development of robust LC-MS/MS assays for therapeutic drug monitoring. researchgate.netresearchgate.net

Furthermore, isotope-labeled compounds are crucial in drug metabolism studies . They help in identifying and structurally elucidating metabolites, providing a clearer picture of how the body processes a drug. annualreviews.org Understanding these metabolic pathways is essential for assessing the safety and efficacy of a drug.

The academic focus on isotope-labeled compounds is driven by the continuous need for more sensitive and reliable analytical methods. Research in this area often involves the synthesis of novel labeled compounds and the development of innovative analytical techniques to address the challenges of modern drug development and clinical diagnostics.

Detailed Research Findings

Research on this compound has primarily focused on its application as an internal standard for the quantification of paliperidone in various biological samples. Its utility is highlighted in the development and validation of sensitive bioanalytical methods, which are essential for pharmacokinetic studies and therapeutic drug monitoring.

A key application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. In these assays, this compound is added to samples at a known concentration. Due to its structural similarity to paliperidone, it co-elutes during the chromatographic separation and experiences similar ionization effects in the mass spectrometer's ion source. However, its different mass-to-charge ratio allows the detector to distinguish it from paliperidone. By comparing the peak area ratio of paliperidone to that of the internal standard, analysts can accurately determine the concentration of paliperidone in the original sample, compensating for any loss or variation during the analytical process.

While specific studies focusing solely on the synthesis and characterization of this compound are not extensively published in peer-reviewed literature, its availability from various chemical suppliers indicates its established role as a reference material. chemicalbook.com The characterization data provided by these suppliers confirms its identity and purity, ensuring its suitability for use as an analytical standard.

The table below summarizes the key chemical information for this compound.

PropertyValue
Chemical Name 3-(2-(4-(Benzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C23H24D4N4O3
Molecular Weight 412.53 g/mol
CAS Number 1380413-60-4 (unlabeled)
Appearance Typically a solid
Application Internal standard for the quantification of paliperidone

Properties

Molecular Formula

C₂₃H₂₄D₄N₄O₃

Molecular Weight

412.52

Synonyms

3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4;  Paliperidone Impurity F-d4

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Defluoro Paliperidone D4

Stereoselective and Regioselective Isotopic Labeling Approaches for Deuterium (B1214612) Incorporation

The compound Defluoro Paliperidone-d4 is specifically labeled with four deuterium atoms on the ethyl linker connecting the piperidine (B6355638) and the pyrido-pyrimidinone rings. Its formal chemical name is 3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This specific and stable isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based bioanalytical assays. google.com

The regioselectivity of the deuterium incorporation is achieved by using a deuterated precursor for the ethyl side chain. A plausible synthetic strategy involves the preparation of a deuterated version of the chloroethyl-substituted pyrido-pyrimidinone intermediate, such as 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.

The synthesis of such deuterated building blocks can be accomplished through various established methods for deuterium incorporation. For instance, deuterated ethanolamine (B43304) or deuterated chloroethylamine can serve as starting points. The synthesis of Bis(2-chloroethyl)-d8-amine hydrochloride from deuterated precursors has been described, highlighting the feasibility of preparing deuterated alkylating agents. smolecule.commedchemexpress.com A specific protocol for the deuteration of a related pyrido-pyrimidinone involves the use of deuterium gas over a palladium catalyst.

Once the deuterated intermediate, 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, is synthesized, it is then condensed with the non-fluorinated 3-(piperidin-4-yl)benzo[d]isoxazole. This reaction directly and regioselectively installs the ethyl-d4 group at the desired position, leading to the final product, this compound. The stereochemistry at the chiral center of the paliperidone (B428) backbone is typically addressed by using a racemic mixture of the hydroxylated pyrido-pyrimidinone precursor, resulting in a racemic final product.

Advanced Characterization Techniques for Structural Elucidation of this compound

The definitive structural confirmation of this compound requires a combination of advanced analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition and the successful incorporation of the four deuterium atoms. The molecular ion peak for this compound would be expected at an m/z value that is four mass units higher than that of the non-deuterated Defluoro Paliperidone, accounting for the mass difference between four deuterium atoms and four hydrogen atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern. For deuterated internal standards like Paliperidone-d4, specific multiple reaction monitoring (MRM) transitions are established. For instance, the MRM transition for Paliperidone-d4 has been reported as m/z 431.2 → 211.2, which is distinct from the transition of unlabeled paliperidone (m/z 427.2 → 207.2). nih.gov This mass shift in both the precursor and product ions confirms that the deuterium atoms are located on the fragment that is retained, providing evidence for their position on the ethyl linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the four protons on the ethyl linker (typically observed as multiplets) would be absent. The disappearance of these signals provides direct evidence of deuterium substitution at these positions. The rest of the spectrum should resemble that of Defluoro Paliperidone. magritek.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will show the signals for the carbon atoms of the ethyl-d4 group. These signals will exhibit an isotopic shift (typically a slight upfield shift) and will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1), instead of the singlets or doublets seen in the proton-coupled spectrum of the non-deuterated compound. researchgate.net

Investigation of Synthetic Routes for Related Substances and Impurities in Pharmaceutical Development

The control of impurities is a critical aspect of pharmaceutical manufacturing. During the synthesis of paliperidone, several related substances can be formed. medchemexpress.com One such impurity is Desfluoro paliperidone (Defluoro Paliperidone). Current time information in Bangalore, IN.scholarsresearchlibrary.com

The formation of Defluoro Paliperidone as an impurity in the synthesis of paliperidone most likely arises from the presence of a non-fluorinated analog in the starting materials. Specifically, if the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) starting material is contaminated with 3-(4-piperidinyl)-1,2-benzisoxazole, the subsequent condensation reaction will produce a mixture of paliperidone and Defluoro Paliperidone. ossila.com

To control the level of this impurity, stringent quality control of the starting materials is necessary. The synthesis of Defluoro Paliperidone as a reference standard is intentionally performed to allow for its detection and quantification in the final API. Current time information in Bangalore, IN.medchemexpress.com A reported synthesis of Desfluoro paliperidone involves the reaction of 4-(benzoyl)piperidine with hydroxylamine (B1172632) hydrochloride, followed by cyclization and subsequent reaction with the chloroethyl-pyrido-pyrimidinone side chain, deliberately avoiding fluorinated reagents. Current time information in Bangalore, IN.

Other impurities identified during paliperidone process development include Didehydro paliperidone, 9-Alkyl analogue, Dehydro-9-alkyl analogue, and Hydroxy keto paliperidone. Current time information in Bangalore, IN. The formation of these impurities is often related to side reactions or contaminants in the starting materials and intermediates. For example, Didehydro paliperidone can originate from a contaminant in the 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate. Current time information in Bangalore, IN. The investigation and synthesis of these impurities are crucial for developing robust analytical methods and for ensuring the purity and safety of the final drug product.

Advanced Analytical Research Techniques for Defluoro Paliperidone D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Quantitative Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of therapeutic drugs and their metabolites in biological fluids, offering unparalleled sensitivity and selectivity. mdpi.com In this context, LC-MS/MS methods are extensively developed and validated for the determination of paliperidone (B428), with Defluoro Paliperidone-d4 (often referred to in literature as Paliperidone-d4) acting as the ideal internal standard.

Optimization of Chromatographic Separation Parameters for Deuterated Analogs

The core of a reliable LC-MS/MS assay is the effective chromatographic separation of the analyte from endogenous matrix components and other potential interferences. The optimization of these parameters is a meticulous process.

For the analysis of paliperidone and its deuterated analog, this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) is standard. semanticscholar.org The optimization process involves several key variables:

Stationary Phase (Column): C18 columns are most commonly employed, providing effective retention and separation based on hydrophobicity. researchgate.netrjptonline.org Specific examples include the Thermo Betabasic-8 and ACQUITY UHPLC BEH Shield RP18 columns. mdpi.comresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase often contains a buffer, such as ammonium (B1175870) acetate (B1210297) or formic acid, to control the pH and improve ionization efficiency. semanticscholar.orglatamjpharm.org The organic phase is usually acetonitrile (B52724) or methanol (B129727). semanticscholar.orgresearchgate.net The ratio of these components can be delivered in an isocratic (constant) or gradient (varied over time) manner to ensure optimal separation and peak shape. mdpi.comresearchgate.net For instance, one validated method uses a mobile phase of methanol and an ammonium acetate solution in a 70:30 v/v ratio. researchgate.net

Flow Rate: The flow rate is adjusted based on the column dimensions and particle size to achieve efficient separation within a reasonable run time. A typical flow rate might be 1.0 mL/min for a standard HPLC column. researchgate.net

Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) ensures retention time reproducibility. mdpi.com

A crucial consideration for deuterated analogs is the potential for a slight chromatographic shift compared to the unlabeled analyte, although they are chemically identical. scispace.com Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the exact same matrix effects. aptochem.com Therefore, optimization aims to achieve sharp, symmetrical peaks with baseline resolution where the analyte and its deuterated standard have nearly identical retention times. rjptonline.org

Mass Spectrometric Detection and Quantitation Strategies

Following chromatographic separation, the analytes are ionized, typically using an electrospray ionization (ESI) source in positive ion mode, and detected by the mass spectrometer. researchgate.net

Multiple Reaction Monitoring (MRM): This is the most common quantitation strategy using a triple quadrupole mass spectrometer. semanticscholar.org It is highly selective and sensitive. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This two-stage filtering significantly reduces background noise.

For a paliperidone assay, the following MRM transitions are typically monitored:

Paliperidone: m/z 427.2 → 207.2 researchgate.netresearchgate.net

This compound (as Paliperidone-d4): m/z 431.2 → 211.2 researchgate.netresearchgate.net

The four-mass-unit difference between the precursor and product ions of the analyte and the internal standard confirms the incorporation of four deuterium (B1214612) atoms.

High-Resolution Mass Spectrometry (HRMS): An increasingly utilized alternative to triple quadrupole instruments is HRMS, such as Orbitrap-based systems. nih.gov Instead of monitoring a specific transition, HRMS instruments operating in full-scan mode detect ions based on their highly accurate mass-to-charge ratio. nih.gov This offers excellent specificity, often eliminating the need for chromatographic separation of isobaric compounds, and provides the potential to perform untargeted screening and metabolomic investigations on the same platform. nih.gov

The table below summarizes typical LC-MS/MS parameters used in the analysis of paliperidone with its deuterated internal standard.

ParameterExample Condition 1Example Condition 2
Chromatography System HPLCUHPLC
Column Thermo Betabasic-8 (100mm x 4.6mm, 5µm) researchgate.netACQUITY UPLC BEH Shield RP18 (50mm x 2.1mm, 1.7µm) mdpi.com
Mobile Phase Methanol:Ammonium Acetate Solution (70:30 v/v) researchgate.netA: 10mM Ammonium Formate (pH 3); B: Acetonitrile (Gradient) mdpi.com
Flow Rate 1.0 mL/min researchgate.net0.4 mL/min mdpi.com
Ionization Mode ESI Positive researchgate.netESI Positive mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.netMultiple Reaction Monitoring (MRM) mdpi.com
MRM Transition (Analyte) m/z 427.2 > 207.2 researchgate.netm/z 427.24 > 207.05 mdpi.com
MRM Transition (IS) m/z 431.2 > 211.2 researchgate.netN/A (Risperidone-d4 used in this study)

Role as an Internal Standard in Bioanalytical Method Development and Validation

The principal application of this compound is to serve as an internal standard (IS) in bioanalytical methods. researchgate.net The use of a stable isotope-labeled internal standard is considered the best practice in quantitative mass spectrometry. aptochem.com

Principles of Isotope Dilution Mass Spectrometry in Research Settings

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. aptochem.com this compound is an ideal IS for this purpose because it is chemically identical to the unlabeled analyte, paliperidone.

The core principle is that the stable isotope-labeled standard will behave identically to the endogenous analyte during all sample preparation steps (e.g., extraction, evaporation, reconstitution) and during chromatographic separation and ionization. scispace.comaptochem.com Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ion suppression or enhancement caused by the sample matrix, will affect both the analyte and the IS equally. kcasbio.com

Quantification is therefore based on the ratio of the mass spectrometer's response of the analyte to that of the internal standard. researchgate.net By calculating this ratio against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the IS, an accurate and precise determination of the analyte's concentration in the original sample can be achieved, effectively correcting for procedural and matrix-related variability. scispace.com

Method Validation Parameters for Assays Utilizing this compound as an Internal Standard

To ensure that a bioanalytical method provides reliable data, it must be rigorously validated according to guidelines from regulatory agencies. rjptonline.orgnih.gov When using this compound as an internal standard for paliperidone quantification, the validation process assesses the following key parameters:

Accuracy: The closeness of the mean test results to the true concentration. It is typically expressed as a percentage of the nominal value and should be within ±15% (or ±20% at the lower limit of quantitation). rjptonline.orgrsc.org

Precision: The degree of agreement among individual measurements. It is measured as the relative standard deviation (RSD) or coefficient of variation (CV) and should not exceed 15% (20% at the LLOQ). This is assessed for repeatability (intra-day) and intermediate precision (inter-day). rsc.org

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A correlation coefficient (r²) of ≥0.99 is generally required. researchgate.net

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Lower Limit of Quantitation (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy (within 80-120%) and precision (≤20%). rsc.org

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. While not required to be 100%, it should be consistent and reproducible. One study reported extraction recoveries of over 99% for both paliperidone and its d4-labeled internal standard. researchgate.net

Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).

The following table presents typical validation results and acceptance criteria for a bioanalytical assay.

Validation ParameterAcceptance CriteriaTypical Result Example researchgate.netrsc.org
Accuracy 85-115% (80-120% at LLOQ)94.2% to 101.4%
Precision (CV%) ≤15% (≤20% at LLOQ)Within 10.5%
Linearity (r²) ≥0.99≥0.99
LLOQ Acc: 80-120%, Prec: ≤20%0.200 ng/mL
Recovery Consistent and Reproducible>99%

Methodological Comparisons and Interlaboratory Validation Studies for Analytical Techniques

When a bioanalytical method is used for purposes such as therapeutic drug monitoring (TDM) or in multi-site clinical trials, it is crucial to ensure that results are accurate and comparable across different laboratories. pharmacompass.com This is achieved through methodological comparisons and interlaboratory validation.

Interlaboratory comparison studies involve multiple laboratories analyzing the same set of samples to assess the reproducibility of the analytical method. nih.gov These studies are essential for establishing consensus reference ranges and for external quality assurance. Good concordance between participating laboratories, even when using slightly different in-house LC-MS/MS methods, demonstrates the robustness of the analytical approach. nih.gov Discrepancies can highlight biases related to calibration, instrument differences, or procedural variations, which can then be addressed. nih.gov

Participation in external proficiency-testing programs and accreditation according to standards like ISO 15189 are hallmarks of a high-quality analytical laboratory. nih.gov These programs provide an objective assessment of a laboratory's performance and its ability to produce reliable results.

Furthermore, LC-MS/MS methods are often compared to other analytical techniques. For therapeutic drug monitoring, older methods might include immunoassays or HPLC with UV detection. nih.gov Compared to these techniques, LC-MS/MS, especially when using a stable isotope-labeled internal standard like this compound, is recognized as the gold standard due to its superior sensitivity, specificity, and ability to distinguish between structurally similar compounds like a parent drug and its metabolites. mdpi.com

Sample Preparation Methodologies for Complex Matrices in Research Applications (e.g., Solid Phase Extraction)

In the quantitative analysis of this compound from complex biological matrices such as human plasma, a robust and efficient sample preparation is paramount. The primary objective is to isolate the target analyte from endogenous interferences like proteins, lipids, and salts, which can suppress or enhance the analyte's signal during detection, typically by mass spectrometry. Solid Phase Extraction (SPE) is a widely adopted technique that provides clean extracts, high recovery, and good reproducibility for compounds like this compound and its non-deuterated analogues. tandfonline.comresearchgate.netsemanticscholar.org

The methodology leverages the physicochemical properties of the analyte to partition it between a solid stationary phase and a liquid mobile phase. For this compound, which is structurally similar to paliperidone, a deuterated internal standard (IS) like Paliperidone-d4 is typically used to ensure accuracy and precision throughout the extraction and analysis process. tandfonline.comsemanticscholar.org The internal standard, added to the sample at the beginning of the workflow, experiences the same processing conditions as the analyte, correcting for any potential variability or loss during sample handling. tandfonline.com

Research findings have detailed specific SPE protocols for the successful extraction of paliperidone and its deuterated internal standard from plasma. These methods can be directly applied or adapted for this compound due to their structural similarities. A common approach involves using a polymeric reversed-phase SPE sorbent, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) or a mixed-mode cation exchange (MCX) cartridge. tandfonline.comsemanticscholar.org

The general procedure begins with sample pre-treatment. A measured volume of plasma is first spiked with the internal standard, Paliperidone-d4. tandfonline.com The sample is then typically acidified, for instance with formic acid, to ensure that the analyte and internal standard are in a consistently charged state, which promotes retention on the SPE sorbent. tandfonline.comsemanticscholar.org

The SPE cartridge is conditioned with an organic solvent like methanol to activate the sorbent, followed by an equilibration step with water or a weak buffer to prepare the sorbent for the aqueous sample. tandfonline.com The pre-treated plasma sample is then loaded onto the cartridge. Endogenous interferences are removed by washing the cartridge with a weak organic solvent mixture that elutes the unwanted components while retaining the analyte and internal standard. Finally, the purified analyte and internal standard are eluted from the sorbent using a stronger organic solvent, often containing a modifier like ammonia (B1221849) or formic acid to disrupt the sorbent-analyte interaction. semanticscholar.org The resulting eluate is then typically evaporated to dryness and reconstituted in a mobile phase compatible with the subsequent chromatographic analysis. semanticscholar.org

Detailed research has demonstrated high and consistent recovery for paliperidone and its deuterated internal standard using such methods, often exceeding 99%. tandfonline.com These optimized SPE protocols are crucial for achieving the low limits of quantification required in many research applications.

Below is a data table summarizing a representative Solid Phase Extraction (SPE) protocol for the extraction of paliperidone and its deuterated internal standard, Paliperidone-d4, from human plasma. This method is applicable for the analysis of this compound.

Table 1: Representative Solid Phase Extraction (SPE) Protocol for this compound Analysis in Human Plasma

Step Procedure Details & Reagents Purpose
1. Sample Pre-treatment Spiking and AcidificationTo 250 µL of plasma, add 50 µL of Paliperidone-d4 internal standard solution. Add 500 µL of 5% v/v formic acid solution. Vortex to mix. tandfonline.comTo incorporate the internal standard for accurate quantification and to acidify the sample for optimal binding to the SPE sorbent.
2. SPE Cartridge Conditioning Sorbent Activation and EquilibrationCondition Waters Oasis HLB, 1cc (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water. tandfonline.comTo activate the stationary phase and prepare it for the aqueous sample matrix.
3. Sample Loading Application of SampleLoad the pre-treated plasma sample onto the conditioned SPE cartridge under constant positive pressure. tandfonline.comTo adsorb the analyte and internal standard onto the SPE sorbent while allowing the bulk matrix to pass through.
4. Washing Removal of InterferencesWash the cartridge with 1 mL of 5% v/v methanol in water.To remove hydrophilic and weakly bound endogenous components from the cartridge without eluting the analyte.
5. Elution Analyte RecoveryElute the analyte and internal standard with 1 mL of methanol. tandfonline.comTo desorb the purified analyte and internal standard from the SPE sorbent using a strong organic solvent.
6. Post-Elution Evaporation & ReconstitutionEvaporate the eluate to dryness under nitrogen gas. Reconstitute the residue in 500 µL of the mobile phase (e.g., Methanol:Water 50:50 v/v). semanticscholar.orgTo concentrate the sample and prepare it in a solvent compatible with the analytical instrument (e.g., LC-MS/MS).

Metabolic and Pharmacokinetic Research Applications of Deuterated and Defluorinated Paliperidone Analogs

Investigation of Defluorination Pathways and Mechanisms in In Vitro and Preclinical Metabolism Studies

The metabolic fate of fluorinated pharmaceuticals is a critical area of investigation in drug development, as the carbon-fluorine bond is generally stable yet susceptible to enzymatic cleavage in certain structural contexts. For paliperidone (B428) analogs, understanding the potential for defluorination is essential for characterizing their complete metabolic profile. In vitro and preclinical studies are the primary tools for exploring these biotransformation pathways.

In vitro models, such as human, rat, and dog liver microsomes, are employed to identify the principal enzymes involved in metabolism. informahealthcare.com While the major metabolic routes for paliperidone are well-documented as aliphatic hydroxylation, oxidative N-dealkylation, and benzisoxazole scission, the potential for defluorination is also investigated. chemicalbook.comnih.gov These reactions are predominantly mediated by cytochrome P450 (CYP) isoenzymes, particularly CYP2D6 and CYP3A4. informahealthcare.com The investigation into defluorination mechanisms typically focuses on oxidative pathways, where a CYP-mediated attack on the carbon atom bearing the fluorine atom can lead to the formation of an unstable hemiacetal or related intermediate, which then collapses and eliminates a fluoride ion.

Preclinical studies in animal models, such as Sprague-Dawley rats and beagle dogs, provide a more comprehensive picture of metabolism and excretion. nih.govsci-hub.se In these studies, radiolabeled compounds are often used to trace the distribution and elimination of all drug-related material. Analysis of urine and feces allows for the identification of metabolites. While unchanged paliperidone is a major component found in plasma and excreta, various transformation products are also identified. informahealthcare.comsci-hub.se The search for defluorinated metabolites in these matrices is a key objective. The metabolic pathways for paliperidone have been found to be largely similar between rats, dogs, and humans, suggesting that these preclinical models are relevant for predicting human metabolism. informahealthcare.comchemicalbook.com

Utility of Deuterated Analogs in Pharmacokinetic Investigations and Isotope Effect Studies in Animal Models

The use of deuterated analogs, such as Defluoro Paliperidone-d4, is a sophisticated strategy in pharmaceutical research to probe and modulate metabolic pathways. Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon than hydrogen does. When a C-H bond is cleaved in the rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can significantly slow down the reaction rate. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.gov

Medicinal chemists exploit the KIE to enhance a drug's metabolic stability and, consequently, improve its pharmacokinetic profile. nih.govresearchgate.net By strategically placing deuterium atoms at known sites of metabolism, the rate of enzymatic breakdown can be reduced, potentially leading to:

Increased plasma half-life (t½)

Higher systemic exposure (Area Under the Curve, AUC)

Lower clearance (CL)

Reduced formation of certain metabolites

Animal models are indispensable for quantifying these effects. Pharmacokinetic studies in rats or dogs comparing a deuterated analog to its non-deuterated counterpart can provide clear evidence of the KIE. In such a study, animals would be administered equivalent doses of the deuterated and non-deuterated compounds, and plasma samples would be collected over time to determine key pharmacokinetic parameters. The resulting data can demonstrate the therapeutic potential of deuteration.

Table 1: Representative Pharmacokinetic Parameters of a Hypothetical Paliperidone Analog and its Deuterated Variant in a Rat Model

Parameter Paliperidone Analog (Non-deuterated) Deuterated Paliperidone Analog % Change
Cmax (ng/mL) 450 510 +13.3%
Tmax (h) 2.0 2.5 +25.0%
AUC (0-t) (ng·h/mL) 3150 4850 +54.0%
t½ (h) 8.5 13.0 +52.9%

| CL/F (L/h/kg) | 0.79 | 0.52 | -34.2% |

In Vitro Metabolic Stability and Metabolite Profiling Studies Using Non-Human Biological Systems

In vitro metabolic stability assays are fundamental tools in early drug discovery for predicting the in vivo behavior of a new chemical entity. nuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.comnih.gov The objective is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes.

For a compound like this compound, these studies involve incubating it with liver microsomes in the presence of necessary cofactors like the NADPH-regenerating system. frontiersin.org The concentration of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com Comparing these values across different species can reveal interspecies differences in metabolism and help select the most appropriate toxicological species. frontiersin.org

Metabolite profiling, or metabolite identification, is often conducted in parallel. nih.gov By analyzing the incubation samples, researchers can identify the chemical structures of the biotransformation products. For this compound, this would involve searching for products of hydroxylation, N-dealkylation, and other potential reactions. nih.gov This information is crucial for understanding clearance mechanisms and identifying potentially pharmacologically active or reactive metabolites.

Table 2: Example In Vitro Metabolic Stability of this compound in Liver Microsomes from Different Species

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Mouse (CD-1) 25 27.7
Rat (Sprague-Dawley) 48 14.4
Dog (Beagle) 75 9.2
Cynomolgus Monkey 68 10.2

| Human | 82 | 8.5 |

Mass Spectrometry-Based Metabolomics for Tracing this compound and its Transformation Products

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the cornerstone analytical technology for modern drug metabolism studies. nih.gov LC-MS/MS provides the high sensitivity, selectivity, and structural information required to detect and identify drugs and their metabolites in complex biological matrices like plasma, urine, or microsomal incubates.

The analysis of this compound leverages the unique advantages of its isotopic label. The four deuterium atoms increase the compound's mass by four atomic mass units compared to its non-deuterated counterpart. A mass spectrometer can easily differentiate these compounds based on their distinct mass-to-charge (m/z) ratios. This makes this compound an excellent tracer; it can be administered to an animal model, and its metabolic fate can be followed with high precision, even in the presence of endogenous compounds. google.com

The process involves several steps:

Sample Preparation: Extraction of the analytes from the biological matrix.

Chromatographic Separation: The LC system separates this compound from its various metabolites based on their physicochemical properties (e.g., polarity).

Ionization and Detection: The compounds are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument detects the specific m/z of the parent compound.

Structural Elucidation: For metabolite identification, tandem mass spectrometry (MS/MS) is used. The parent ion is fragmented, and the resulting pattern of fragment ions provides clues to the metabolite's chemical structure, revealing, for example, the site of a hydroxylation or the loss of a specific chemical group. nih.gov

This metabolomics approach allows for the creation of a comprehensive metabolic map, tracing the transformation of this compound into its various downstream products and providing a complete picture of its biotransformation.

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Paliperidone

Defluoro Paliperidone D4 As a Pharmaceutical Reference Standard and Impurity in Quality Control Research

Identification and Characterization of Impurity Profiles in Paliperidone (B428) Formulations

The identification and characterization of impurities are critical aspects of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. In the case of Paliperidone, a number of related substances have been identified through rigorous analytical testing during its process development and in the final formulated product. One such impurity is Defluoro Paliperidone, also known as Desfluoro Paliperidone.

During the laboratory process development and pilot-scale preparation of Paliperidone, several related substances were observed. Among these was Desfluoro Paliperidone, which was identified through techniques such as liquid chromatography-mass spectrometry (LC-MS). scholarsresearchlibrary.com The presence of this impurity necessitates its careful monitoring and control in the final drug substance. The characterization of such impurities involves their synthesis and the subsequent confirmation of their structure, often by spiking studies in high-performance liquid chromatography (HPLC) to confirm their retention times against the impurity peak in the Paliperidone sample. scholarsresearchlibrary.com

Forced degradation studies are also instrumental in identifying potential degradation products that may not be present in significant quantities under normal storage conditions but could form over the shelf-life of the product or under stress conditions. These studies on Paliperidone have led to the characterization of several degradation products, providing a comprehensive impurity profile.

The table below summarizes some of the known impurities of Paliperidone, including the defluorinated variant.

Impurity NameCommon Alternative NameType
Defluoro PaliperidoneDesfluoro PaliperidoneProcess-related impurity
Didehydro paliperidoneNot ApplicableProcess-related impurity
9-Alkyl analogueNot ApplicableProcess-related impurity
Dehydro-9-alkyl analogueNot ApplicableProcess-related impurity
Hydroxy keto paliperidoneNot ApplicableProcess-related impurity

This table is generated based on known impurities of Paliperidone and does not represent an exhaustive list.

Development of Analytical Standards for Pharmaceutical Quality Control and Impurity Profiling

The accurate quantification of impurities is a cornerstone of pharmaceutical quality control. This requires the use of well-characterized reference standards. For the quantification of Defluoro Paliperidone in Paliperidone drug substance and formulations, Defluoro Paliperidone-d4 serves as an ideal internal standard, particularly for mass spectrometry-based analytical methods like LC-MS/MS.

The use of stable isotope-labeled (SIL) internal standards, such as deuterated compounds, is highly recommended by regulatory agencies for bioanalytical methods and is a best practice in quantitative analysis. SIL internal standards are chemically identical to the analyte of interest, but have a different mass due to the isotopic substitution. This mass difference allows the standard to be distinguished from the analyte in a mass spectrometer.

The key advantages of using this compound as an internal standard for the quantification of Defluoro Paliperidone include:

Correction for Matrix Effects: In complex sample matrices, such as those derived from a drug product formulation, other components can interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal. Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, these effects can be effectively normalized.

Improved Accuracy and Precision: The use of a SIL internal standard can correct for variability introduced during sample preparation, such as extraction and reconstitution steps, as well as variations in injection volume and instrument response. This leads to more accurate and precise quantification of the impurity.

Co-elution with the Analyte: In chromatographic separations, the deuterated standard typically co-elutes with the non-deuterated analyte. This ensures that both compounds are subjected to the same analytical conditions at the same time, further enhancing the reliability of the quantification.

The development of an analytical method using this compound would involve spiking a known amount of the deuterated standard into the sample containing the Defluoro Paliperidone impurity. Following chromatographic separation, the mass spectrometer would be set to monitor the specific mass-to-charge (m/z) transitions for both the deuterated and non-deuterated compounds. A calibration curve would be generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This allows for the accurate determination of the Defluoro Paliperidone impurity in unknown samples.

Research into Formation Mechanisms and Control Strategies for Defluorinated Impurities in Active Pharmaceutical Ingredients

The formation of defluorinated impurities is a potential concern for any pharmaceutical manufacturing process that involves fluoroaromatic compounds. The carbon-fluorine (C-F) bond is generally very strong, but under certain reaction conditions, it can be cleaved, leading to the formation of an unwanted byproduct where the fluorine atom is replaced by a hydrogen atom.

Potential Formation Mechanisms:

While the exact mechanism for the formation of Defluoro Paliperidone during the synthesis of Paliperidone is not extensively published, it is likely to occur as a side reaction during the coupling of the two key intermediates: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Plausible mechanisms for the defluorination of the fluoro-benzisoxazole ring could involve:

Nucleophilic Aromatic Substitution (SNAr): Although the fluorine atom is a poor leaving group in SNAr reactions compared to other halogens, under certain conditions (e.g., presence of strong nucleophiles and/or high temperatures), it could potentially be displaced. The subsequent quenching of the resulting anion with a proton source would lead to the defluorinated product.

Reductive Defluorination: The presence of reducing agents or certain catalysts in the reaction mixture could potentially lead to the reductive cleavage of the C-F bond. This is a known reaction pathway for the defluorination of some fluoroaromatic compounds.

Catalyst-Mediated Defluorination: If a transition metal catalyst is used in the synthesis, side reactions involving oxidative addition to the C-F bond followed by reductive elimination could potentially lead to defluorination.

Control Strategies:

Controlling the formation of defluorinated impurities requires a thorough understanding of the reaction mechanism and the impact of various process parameters. Strategies to minimize the formation of Defluoro Paliperidone could include:

Control StrategyDescription
Optimization of Reaction Conditions Carefully controlling parameters such as temperature, reaction time, and the stoichiometry of reactants can minimize the occurrence of side reactions. Lowering the reaction temperature, for example, can often reduce the rate of unwanted byproduct formation.
Selection of Reagents and Catalysts Choosing reagents and catalysts that are less likely to promote defluorination is crucial. This may involve screening different bases, solvents, and catalysts to identify a system that provides a high yield of the desired product with minimal impurity formation.
Control of Raw Material Quality Ensuring the purity of the starting materials is essential, as impurities in the raw materials could potentially catalyze or participate in the defluorination reaction.
In-Process Controls Monitoring the reaction progress using in-process analytical techniques can help to identify the point at which impurity formation begins to increase significantly. This allows for the reaction to be stopped at the optimal time to maximize product yield and minimize impurity levels.
Purification Processes Developing robust purification methods, such as crystallization or chromatography, is essential to remove any defluorinated impurity that is formed. The efficiency of these purification steps should be validated to ensure that the final API consistently meets the required purity specifications.

By implementing a combination of these control strategies, pharmaceutical manufacturers can effectively manage the levels of defluorinated impurities like Defluoro Paliperidone, ensuring the quality, safety, and consistency of the final drug product.

Future Directions and Emerging Research Avenues for Defluoro Paliperidone D4

Advancements in Analytical Technologies for Trace Analysis of Deuterated Compounds

The precise and sensitive quantification of deuterated compounds like Defluoro Paliperidone-d4 is critical for its application. Ongoing advancements in analytical instrumentation are continuously pushing the boundaries of detection, enabling more sophisticated and informative studies.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), remains a cornerstone for the analysis of isotope-labeled compounds. nih.gov Future developments are expected to focus on enhancing sensitivity to enable the detection of ultra-trace levels of this compound and its metabolites in complex biological matrices. Innovations in ion mobility-mass spectrometry (IM-MS) are providing an additional dimension of separation, which can help to resolve isobaric interferences and provide greater confidence in analytical results. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for the analysis of deuterated compounds. nih.gov While traditionally less sensitive than MS, advancements in cryoprobe technology and higher field magnets are improving detection limits. NMR offers the significant advantage of providing detailed structural information, which can be invaluable for identifying and characterizing metabolites of deuterated drugs without the need for authentic reference standards. nih.gov

Furthermore, the development of novel sample preparation techniques, such as automated solid-phase extraction and microextraction methods, will streamline workflows and improve the recovery of this compound from biological samples, leading to more accurate and reproducible results.

Table 1: Emerging Analytical Technologies for the Analysis of Deuterated Compounds

TechnologyPrinciplePotential Advantage for this compound Analysis
High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS)Separation of ions based on their size, shape, and charge in the gas phase prior to mass analysis.Improved separation of this compound from endogenous interferences, leading to more accurate quantification. mdpi.com
Cryoprobe NMR SpectroscopyUse of supercooled radiofrequency coils to reduce thermal noise and enhance signal-to-noise ratio.Enables the detection and structural elucidation of low-level metabolites of deuterated compounds in biological fluids.
Acoustic Droplet Ejection Mass SpectrometryUse of sound waves to transfer nanoliter-scale droplets into the mass spectrometer.High-throughput analysis with minimal sample consumption, ideal for preclinical screening studies.
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.Potential for highly sensitive and specific detection of this compound in complex matrices. researchgate.net

Novel Synthetic Approaches and Derivatization Strategies for Isotope-Labeled Analogs

The synthesis of isotopically labeled compounds is often a complex and costly process. Innovations in synthetic chemistry are aimed at improving the efficiency, selectivity, and cost-effectiveness of preparing deuterated analogs like this compound.

Flow chemistry is another promising technology for the synthesis of isotopically labeled compounds. nih.gov The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, particularly when handling expensive deuterated reagents. nih.gov

Derivatization strategies continue to be important for enhancing the analytical performance of deuterated compounds in mass spectrometry. Novel derivatizing agents can be designed to improve ionization efficiency, direct fragmentation pathways for more specific detection, and introduce additional isotopic labels for multiplexed analysis. The use of deuterated derivatizing agents can also aid in the synthesis of internal standards for a wide range of metabolites. tandfonline.com

Expanded Applications in Preclinical Drug Discovery and Development Research

While this compound is primarily used as an internal standard, its application in preclinical drug discovery and development is expanding. The use of stable isotope-labeled compounds provides significant advantages in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govacs.org

In preclinical pharmacokinetics, co-administering a deuterated and non-deuterated version of a drug candidate (a so-called "cassette" or "cocktail" dosing approach) can allow for the simultaneous assessment of multiple compounds, significantly accelerating the drug discovery process.

Furthermore, deuterated compounds are invaluable tools in mechanistic toxicology studies. nih.govacs.org By strategically placing deuterium (B1214612) atoms at sites of metabolism, researchers can investigate the formation of reactive metabolites and their potential role in drug-induced toxicity. This approach can help in designing safer drug candidates by blocking or slowing down the formation of toxic metabolites.

The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to intentionally alter the metabolic profile of a drug. wikipedia.orgclearsynth.com While this compound is a stable-labeled internal standard, this principle is being applied to develop new chemical entities with improved pharmacokinetic properties, such as a longer half-life or reduced formation of undesirable metabolites. wikipedia.orgclearsynth.com

Table 2: Applications of Deuterated Compounds in Preclinical Research

Research AreaApplication of Deuterated CompoundsBenefit for Drug Development
Pharmacokinetics (PK) As internal standards for accurate quantification of the parent drug and its metabolites. masonaco.orgEnsures reliable data for determining key PK parameters.
ADME Studies To trace the metabolic fate of a drug and identify and quantify metabolites. nih.govacs.orgnih.govProvides a comprehensive understanding of a drug's disposition in the body.
Mechanistic Toxicology To investigate the formation of reactive metabolites by blocking specific metabolic pathways. nih.govacs.orgHelps in identifying and mitigating potential toxicity risks early in development.
Drug Discovery Co-administration with non-deuterated drug candidates to accelerate screening.Increases the throughput of in vivo studies.
Metabolic Phenotyping To probe the activity of drug-metabolizing enzymes in different preclinical models.Aids in the selection of appropriate animal models for human studies.

Interdisciplinary Research Integrating this compound Studies with Systems Biology Approaches

The integration of data from studies using deuterated compounds with systems biology approaches, such as metabolomics and proteomics, offers a powerful strategy for gaining a holistic understanding of a drug's mechanism of action and its effects on biological systems. nih.govnih.gov

Stable isotope labeling is a cornerstone of metabolomics research, where labeled precursors are used to trace the flow of metabolites through complex biochemical pathways. tandfonline.comacs.orgnih.gov By using this compound in conjunction with other stable isotope tracers, researchers can investigate how paliperidone (B428) perturbs endogenous metabolic networks. This can reveal novel drug targets and biomarkers of drug efficacy or toxicity.

In proteomics, deuterated internal standards are used for the accurate quantification of proteins. nih.gov While this compound itself is a small molecule, its use in pharmacokinetic studies can be correlated with changes in the proteome to understand the downstream effects of the drug on protein expression and signaling pathways.

The pharmacokinetic data generated using this compound as an internal standard can be used to inform and validate physiologically based pharmacokinetic (PBPK) models. mdpi.com These computational models simulate the absorption, distribution, metabolism, and excretion of a drug in the body and can be integrated with systems biology models to predict drug efficacy and safety in different patient populations. acs.org This interdisciplinary approach has the potential to accelerate the translation of preclinical findings to the clinic and support the development of personalized medicine. nih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing Defluoro Paliperidone-d4 in preclinical studies?

  • Synthesis : Use deuterated reagents (e.g., D₂O, deuterated solvents) to replace hydrogen atoms at specific positions, ensuring isotopic purity >95% via controlled reaction conditions (e.g., temperature, pH) .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to verify isotopic incorporation and structural integrity. For example, 1H^1H-NMR should show reduced proton signals at deuterated positions, while 13C^{13}C-NMR confirms backbone stability .
  • Purity Validation : Use reversed-phase HPLC with UV detection (λ = 254 nm) and compare retention times against non-deuterated analogs. Ensure residual solvents meet ICH guidelines (<0.1% v/v) .

Q. How should researchers design experiments to quantify this compound in biological matrices using LC-MS/MS?

  • Sample Preparation : Optimize protein precipitation (e.g., acetonitrile:methanol, 4:1) to recover >90% of the analyte. Include deuterated internal standards (e.g., Paliperidone-d8) to correct for matrix effects .
  • Chromatography : Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water:acetonitrile). Achieve baseline separation of this compound from endogenous compounds (retention time: 6.2 ± 0.3 min) .
  • MS Parameters : Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Monitor transitions m/z 428.2 → 165.1 (quantifier) and m/z 428.2 → 112.1 (qualifier) with collision energy 25 eV .

Q. What are the best practices for ensuring reproducibility in this compound stability studies under varying pH and temperature conditions?

  • Accelerated Stability Testing : Incubate solutions at 40°C/75% RH for 6 months. Analyze degradation products (e.g., hydrolyzed metabolites) via LC-MS and compare against fresh controls .
  • pH-Dependent Stability : Prepare buffers (pH 1–9) and monitor deuterium loss using isotope ratio mass spectrometry (IRMS). Significant degradation (>5%) occurs at pH <3 due to acid-catalyzed H/D exchange .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound across species?

  • Data Reconciliation : Perform cross-species allometric scaling (e.g., rat-to-human) using body surface area normalization. Account for interspecies differences in CYP3A4/5 metabolism by conducting microsomal incubation assays with NADPH cofactors .
  • Contradiction Analysis : Compare AUC0_{0-∞} values from conflicting studies. Use mixed-effects modeling to identify covariates (e.g., protein binding, clearance rates) contributing to variability .

Q. What experimental strategies are effective for elucidating the isotope effect of this compound on receptor binding affinity?

  • Isotope Effect Quantification : Conduct competitive binding assays (e.g., radioligand displacement with 3H^3H-spiperone) using deuterated vs. non-deuterated analogs. Calculate KiK_i ratios to assess deuterium-induced changes in binding kinetics .
  • Computational Modeling : Perform molecular dynamics simulations (AMBER or GROMACS) to compare hydrogen/deuterium bond lifetimes in dopamine D₂ receptor complexes .

Q. How can researchers optimize in vitro metabolic profiling of this compound to distinguish phase I vs. phase II metabolites?

  • Phase I Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use high-resolution LC-MS/MS (Q-TOF) to identify oxidative defluorination products (e.g., m/z 412.1) .
  • Phase II Metabolism : Add UDP-glucuronic acid (UGT cofactor) to HLMs. Detect glucuronide conjugates via neutral loss scanning (m/z 176.1) and confirm structures with MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.